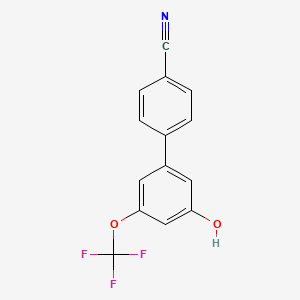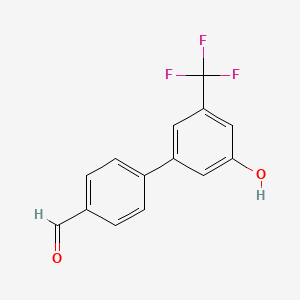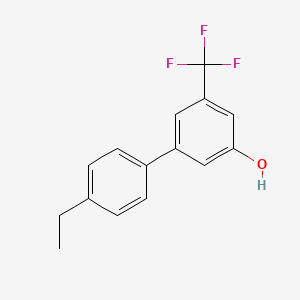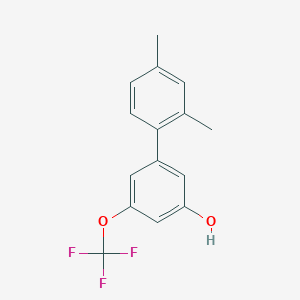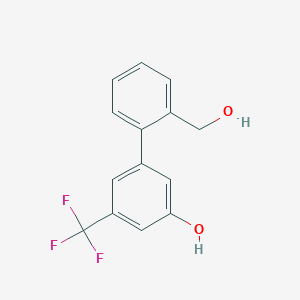
5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95%
描述
5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% (5-DMTF) is a synthetic compound commonly used in various scientific research applications. It is a phenol derivative with a trifluoromethyl group and a dimethylphenyl group attached to the aromatic ring. 5-DMTF has been used in various areas of research, including organic synthesis, medicinal chemistry, and analytical chemistry.
科学研究应用
5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and analytical chemistry. In organic synthesis, 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other complex molecules. In medicinal chemistry, 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used to synthesize novel compounds for the treatment of various diseases, such as cancer and Alzheimer’s disease. In analytical chemistry, 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% has been used to detect and quantify various compounds in biological samples.
作用机制
The mechanism of action of 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is known that 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% binds to certain molecules, such as proteins, and alters their structure and function. This binding can lead to changes in the activity of the molecules, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it is known that 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% can interact with certain proteins and alter their structure and function, which can lead to changes in the activity of the proteins and other molecules. This can affect various biochemical and physiological processes in the body, such as metabolism, cell signaling, and gene expression.
实验室实验的优点和局限性
The main advantage of using 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% is relatively stable and can be used in a variety of different experiments. However, there are some limitations to using 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% in lab experiments. For example, it is difficult to synthesize 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% in large quantities, and it is not very soluble in water.
未来方向
There are several potential future directions for research involving 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95%. One potential direction is to further investigate the mechanism of action of 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% and its effects on biochemical and physiological processes. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95%. Finally, research could be done to explore the potential applications of 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% in the fields of medicinal chemistry and analytical chemistry.
合成方法
5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95% can be synthesized through several different methods. The most common method is a two-step synthesis process. In the first step, a Grignard reagent is reacted with 2,4-dimethylphenol to form an intermediate compound. The intermediate is then reacted with trifluoromethyl chloride in the presence of a base such as potassium carbonate to form 5-(2,4-Dimethylphenyl)-3-trifluoromethylphenol, 95%. Other methods of synthesis include the reaction of 2,4-dimethylphenol and trifluoromethyl bromide in the presence of a base, and the reaction of 2,4-dimethylphenol and trifluoromethanesulfonic acid in the presence of a base.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-3-4-14(10(2)5-9)11-6-12(15(16,17)18)8-13(19)7-11/h3-8,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPCARLWVBTXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686532 | |
| Record name | 2',4'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-68-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′,4′-dimethyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




